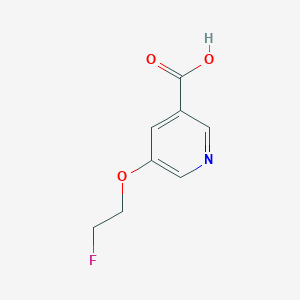
L-Arginyl-L-arginyl-L-lysyl-L-arginine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Arginyl-L-arginyl-L-lysyl-L-arginine is a peptide composed of four amino acids: three arginine residues and one lysine residue. This compound is known for its potential applications in various scientific fields, including chemistry, biology, medicine, and industry. The unique sequence of amino acids in this compound contributes to its distinct properties and functions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Arginyl-L-arginyl-L-lysyl-L-arginine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process begins with the attachment of the C-terminal amino acid (arginine) to the resin, followed by the stepwise addition of the remaining amino acids (arginine, lysine, and arginine) using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the completion of the peptide chain, the compound is cleaved from the resin and purified using techniques like high-performance liquid chromatography (HPLC).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale SPPS or recombinant DNA technology. Recombinant DNA technology allows for the expression of the peptide in microbial systems, such as Escherichia coli, followed by purification using chromatographic methods. This approach can be more cost-effective and scalable compared to traditional chemical synthesis.
化学反応の分析
Types of Reactions
L-Arginyl-L-arginyl-L-lysyl-L-arginine can undergo various chemical reactions, including:
Oxidation: The guanidino groups in arginine residues can be oxidized to form nitric oxide (NO) or other reactive nitrogen species.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Substitution: Amino groups in the peptide can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or nitric oxide synthase (NOS) enzymes.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Formation of nitric oxide (NO) and other nitrogen oxides.
Reduction: Cleavage of disulfide bonds, leading to linear peptides.
Substitution: Formation of N-alkylated or N-acylated derivatives.
科学的研究の応用
L-Arginyl-L-arginyl-L-lysyl-L-arginine has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis, folding, and interactions.
Biology: Investigated for its role in cellular signaling pathways, particularly those involving nitric oxide production.
Medicine: Explored for its potential therapeutic effects, including wound healing, immune modulation, and cardiovascular health.
Industry: Utilized in the development of peptide-based materials and as a component in cosmetic formulations.
作用機序
The mechanism of action of L-Arginyl-L-arginyl-L-lysyl-L-arginine is primarily related to its ability to produce nitric oxide (NO) through the oxidation of arginine residues. Nitric oxide is a critical signaling molecule involved in various physiological processes, including vasodilation, immune response, and neurotransmission. The peptide may also interact with specific receptors and enzymes, modulating their activity and influencing cellular functions.
類似化合物との比較
Similar Compounds
L-Arginine: A single amino acid with similar nitric oxide-producing properties.
L-Arginyl-L-lysyl-L-arginine: A shorter peptide with comparable biological activities.
L-Arginyl-L-arginyl-L-arginine: Another peptide with a different sequence but similar functional groups.
Uniqueness
L-Arginyl-L-arginyl-L-lysyl-L-arginine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. The presence of multiple arginine residues enhances its ability to produce nitric oxide and interact with various biological targets, making it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C24H50N14O5 |
|---|---|
分子量 |
614.7 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C24H50N14O5/c25-10-2-1-7-15(20(41)38-17(21(42)43)9-5-13-35-24(31)32)37-19(40)16(8-4-12-34-23(29)30)36-18(39)14(26)6-3-11-33-22(27)28/h14-17H,1-13,25-26H2,(H,36,39)(H,37,40)(H,38,41)(H,42,43)(H4,27,28,33)(H4,29,30,34)(H4,31,32,35)/t14-,15-,16-,17-/m0/s1 |
InChIキー |
OCODLDKMMDGVIR-QAETUUGQSA-N |
異性体SMILES |
C(CCN)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)N |
正規SMILES |
C(CCN)CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![11-(4-(Methylamino)phenyl)-3,2'-[1,3]dioxolane]-5,17(4H)-diol Mifepristone](/img/structure/B12072717.png)

![N-[[5-Chloro-2-(methylamino)phenyl]phenylmethylene]glycine](/img/structure/B12072723.png)


![[2-Fluoro-4-(4-methoxybutoxy)phenyl]methanamine](/img/structure/B12072737.png)

![8-Bromo-N9-[3',5'-O-(1,1,3,3-tetrakis(isopropyl)-1,3-disiloxanediyl)--D-2'-deoxyribofuranosyl]guanine](/img/structure/B12072748.png)
![4-Methyl-[3,3'-bipyridin]-6-amine](/img/structure/B12072755.png)



